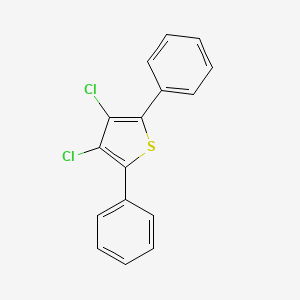

3,4-Dichloro-2,5-diphenylthiophene

Vue d'ensemble

Description

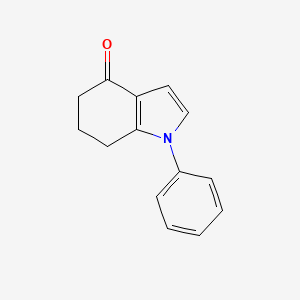

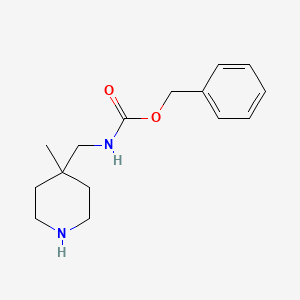

3,4-Dichloro-2,5-diphenylthiophene is a chemical compound with the molecular formula C16H10Cl2S .

Synthesis Analysis

The synthesis of 3,4-Dichloro-2,5-diphenylthiophene-related compounds has been reported in literature . For instance, a new tetraphenylated heterocyclic diol, 2,5-bis(4-hydroxyphenyl)-3,4-diphenylthiophene, was synthesized in three steps starting from 4-methoxydeoxybenzoin . The resulting products, including 2,5-dibromo-3,4-dinitrothiophene and 2,5-dichloro-3,4-dinitrothiophene, were characterized via X-ray crystallography .Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2,5-diphenylthiophene is characterized by a thiophene ring substituted with two phenyl groups and two chlorine atoms .Chemical Reactions Analysis

Thiophenes, the class of compounds to which 3,4-Dichloro-2,5-diphenylthiophene belongs, can undergo various chemical reactions. These include oxidation to form thiophene 1-oxides and thiophene 1,1-dioxides, and Diels–Alder reactions of these oxides . Thiophenes can also undergo partial and complete reduction .Physical And Chemical Properties Analysis

3,4-Dichloro-2,5-diphenylthiophene has a molecular weight of 305.22 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique

Polymer Synthesis and Characterization

One notable application of 3,4-Dichloro-2,5-diphenylthiophene derivatives is in the synthesis and characterization of soluble aromatic polyamides. These polymers, synthesized using 2,5-bis(4-chloroformylphenyl)-3,4-diphenylthiophene, exhibit high thermal stability and are readily soluble in amidetype solvents. They can be cast into transparent and flexible films, with glass transition temperatures around 300°C and no weight loss below 390°C in both air and nitrogen atmospheres (Kakimoto, Negi, & Imai, 1985).

Novel Tetraazaporphyrin Synthesis

Another application involves the synthesis of nonclassical tetraazaporphyrins. The tetramerization of 2,5-diphenyl-3,4-dicyanothiophene with ruthenium(III) trichloride leads to the formation of bis(4-methylpyridine)[1,3,5,7,9,11,13,15-octaphenyltetra(3,4-thieno)tetraazaporphyrinato]ruthenium(II). This compound has unique structural properties and exhibits distinctive UV/Vis and magnetic circular dichroism (MCD) spectra, suggesting degenerate LUMOs despite deviation from D4h symmetry (Kimura et al., 2011).

Liquid Crystalline Compounds

Derivatives of 3,4-Dichloro-2,5-diphenylthiophene have been explored for potential applications in bent-core liquid crystalline compounds. Although no mesogenicity was observed for the 3,4-diphenylthiophene-based compounds, the research indicated the possibilities for developing new types of liquid crystals (Bajzíková et al., 2018).

Polyarylate Synthesis

3,4-Dichloro-2,5-diphenylthiophene derivatives are used in synthesizing novel polyarylates. These polyarylates, created through polycondensation, exhibit high thermal stability and solubility in various organic solvents, with glass transition temperatures ranging from 209-260°C (Jeong, Iwasaki, Kakimoto, & Imai, 1994).

Photostability of Derivatives

The light stability of 3,4-ethylenedioxythiophene-based derivatives, including diphenyl derivatives, has been investigated. Studies on their stability under irradiation revealed insights into their photooxidation mechanisms and potential applications in light-sensitive materials (Jeuris et al., 2003).

Propriétés

IUPAC Name |

3,4-dichloro-2,5-diphenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2S/c17-13-14(18)16(12-9-5-2-6-10-12)19-15(13)11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBYZZVALXJYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-2,5-diphenylthiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B3254374.png)